![molecular formula C17H15NO2 B13666274 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylisoxazole moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of methyl 4-(benzyloxy)benzoate.
Formation of Isoxazole Ring: The key step involves the formation of the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Aplicaciones Científicas De Investigación
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione: This compound shares the benzyloxyphenyl moiety but has an oxadiazole ring instead of an isoxazole ring.
N-[4-(Benzyloxy)phenyl]glycinamide: This compound contains a benzyloxyphenyl group attached to a glycinamide moiety.
Uniqueness
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
3-methyl-5-(4-phenylmethoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO2/c1-13-11-17(20-18-13)15-7-9-16(10-8-15)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
Clave InChI |
YTGNFYOAJRFBLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



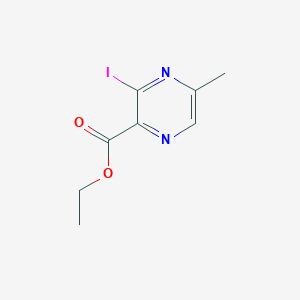
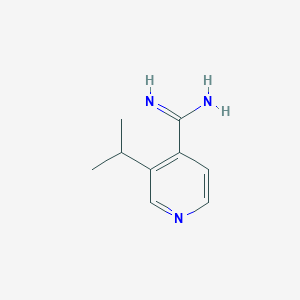

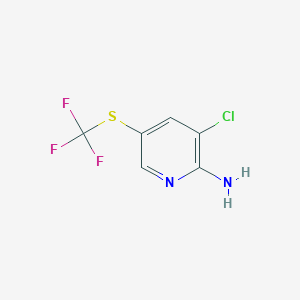
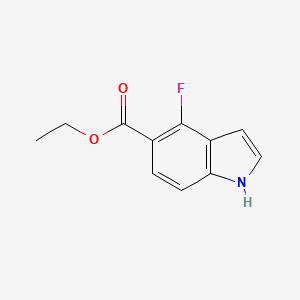

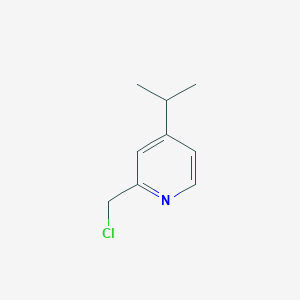
![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)
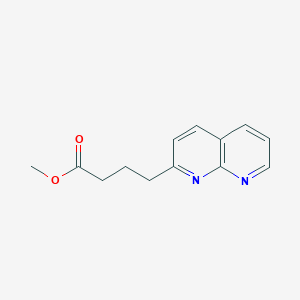
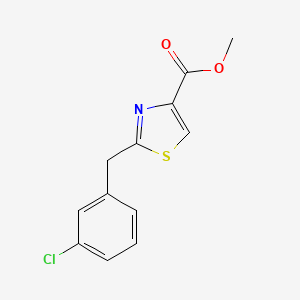
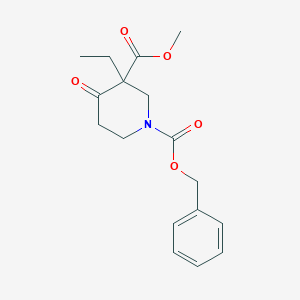
![8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
